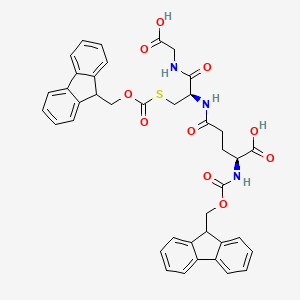

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is a synthetic peptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of protected amino acids. Each amino acid is added in a protected form, and the Fmoc group is removed using a base such as piperidine to reveal the free amino group for the next coupling step. The final product is cleaved from the solid support and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: The Fmoc protecting groups can be removed under basic conditions to reveal free amino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Piperidine is commonly used to remove Fmoc protecting groups.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Removal of Fmoc groups to yield free amino groups.

科学的研究の応用

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based therapeutics and diagnostics.

Industry: Applied in the production of peptide-based materials and coatings

作用機序

The mechanism of action of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is primarily related to its role in peptide synthesis. The Fmoc protecting groups prevent unwanted side reactions during the assembly of the peptide chain. The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. The glutamic acid and glycine residues contribute to the overall structure and function of the synthesized peptide.

類似化合物との比較

Similar Compounds

Fmoc-Glu(OBzl)-OH: Another Fmoc-protected glutamic acid derivative used in peptide synthesis.

Fmoc-Glu(biotinyl-PEG)-OH: A biotin-labeled glutamic acid derivative with a PEG spacer for improved solubility and binding properties.

Fmoc-Glu(OtBu)-NovaSyn TGA: A pre-loaded resin for the synthesis of peptide acids containing a C-terminal glutamic acid residue.

Uniqueness

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is unique due to its specific combination of amino acids and protecting groups, which allows for the synthesis of peptides with distinct structural and functional properties. The presence of multiple Fmoc groups provides enhanced protection during synthesis, while the cysteine residue enables the formation of disulfide bonds, adding to the stability and functionality of the final peptide.

特性

分子式 |

C40H37N3O10S |

|---|---|

分子量 |

751.8 g/mol |

IUPAC名 |

(2S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C40H37N3O10S/c44-35(18-17-33(38(48)49)43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)42-34(37(47)41-19-36(45)46)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,47)(H,42,44)(H,43,50)(H,45,46)(H,48,49)/t33-,34-/m0/s1 |

InChIキー |

RMCMELVMNFUWTF-HEVIKAOCSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)